- Synthesis and pharmacological activity of analogs of the endogenous neuropeptide cycloprolylglycine, Pharmaceutical Chemistry Journal, 2012, 46(2), 96-102

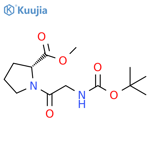

Cas no 96193-26-9 ((8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione)

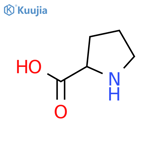

![(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione structure](https://it.kuujia.com/scimg/cas/96193-26-9x500.png)

96193-26-9 structure

Nome del prodotto:(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Numero CAS:96193-26-9

MF:C7H10N2O2

MW:154.166501522064

MDL:MFCD14636653

CID:800127

PubChem ID:854022

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Proprietà chimiche e fisiche

Nomi e identificatori

-

- (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

- (8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

- (8AR)-HEXAHYDROPYRROLO[1,2-A]PYRAZINE-1,4-DIONE

- Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-, (8aR)-

- Cyclo-D-prolylglycine

- (8aR)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (ACI)

- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)- (ZCI)

- D

- CHEMBL3792710

- AS-68534

- EN300-7413944

- SCHEMBL4243772

- Z1255467122

- MFCD14636653

- 96193-26-9

- OWOHLURDBZHNGG-RXMQYKEDSA-N

- CS-0046916

- (8aR)perhydropyrrolo[1,2-alpha]pyrazine-1,4-dione

- AKOS022171461

- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)-

- P11747

- (8aR)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione

- (8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione

-

- MDL: MFCD14636653

- Inchi: 1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m1/s1

- Chiave InChI: OWOHLURDBZHNGG-RXMQYKEDSA-N

- Sorrisi: O=C1NCC(=O)N2CCC[C@H]12

Proprietà calcolate

- Massa esatta: 154.074227566g/mol

- Massa monoisotopica: 154.074227566g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 11

- Conta legami ruotabili: 0

- Complessità: 215

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: -0.6

- Superficie polare topologica: 49.4Ų

Proprietà sperimentali

- Densità: 1.32

- Punto di fusione: 205-208 ºC

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D767898-5g |

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)- |

96193-26-9 | 95% | 5g |

$620 | 2024-06-06 | |

| eNovation Chemicals LLC | D767898-250mg |

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)- |

96193-26-9 | 95% | 250mg |

$155 | 2024-06-06 | |

| Enamine | EN300-7413944-0.5g |

(8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |

96193-26-9 | 95% | 0.5g |

$121.0 | 2023-06-04 | |

| Enamine | EN300-7413944-0.05g |

(8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |

96193-26-9 | 95% | 0.05g |

$36.0 | 2023-06-04 | |

| Enamine | EN300-7413944-0.1g |

(8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |

96193-26-9 | 95% | 0.1g |

$54.0 | 2023-06-04 | |

| Enamine | EN300-7413944-1.0g |

(8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |

96193-26-9 | 95% | 1g |

$154.0 | 2023-06-04 | |

| Enamine | EN300-7413944-2.5g |

(8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |

96193-26-9 | 95% | 2.5g |

$268.0 | 2023-06-04 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00416-25g |

(8aR)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

96193-26-9 | 95% | 25g |

$1180 | 2023-09-07 | |

| eNovation Chemicals LLC | Y1103832-5g |

(R)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

96193-26-9 | 95% | 5g |

$750 | 2024-07-24 | |

| Enamine | EN300-7413944-0.25g |

(8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |

96193-26-9 | 95% | 0.25g |

$77.0 | 2023-06-04 |

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Solvents: Formic acid ; 2 h, rt

1.2 Solvents: (±)-2-Butanol , Toluene ; 2.5 h, reflux

1.2 Solvents: (±)-2-Butanol , Toluene ; 2.5 h, reflux

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Ammonia

Riferimento

- Azacyclohexanes. XXVII. Synthesis and antiangina activity of nonachlazine stereoisomers, Khimiko-Farmatsevticheskii Zhurnal, 1984, 18(12), 1445-8

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Trifluoroacetic acid ; 2 h, rt

1.2 Reagents: Triethylamine Solvents: Methanol ; 6 h, reflux

1.2 Reagents: Triethylamine Solvents: Methanol ; 6 h, reflux

Riferimento

- Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists, Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7327-7330

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Aralkyl diazabicycloalkane derivatives for CNS disorders, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

Riferimento

- Synthesis and evaluation of conformationally restricted N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamines at σ receptors. 2. Piperazines, bicyclic amines, bridged bicyclic amines, and miscellaneous compounds, Journal of Medicinal Chemistry, 1993, 36(16), 2311-20

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Chlorobenzene ; rt → 0 °C

1.2 Reagents: Chlorodiphenylphosphine ; 0 °C; 0 °C → rt; 15 min, rt

1.3 Solvents: Chlorobenzene ; rt; 1 h, rt; rt → 130 °C; 14 h, 130 °C

1.2 Reagents: Chlorodiphenylphosphine ; 0 °C; 0 °C → rt; 15 min, rt

1.3 Solvents: Chlorobenzene ; rt; 1 h, rt; rt → 130 °C; 14 h, 130 °C

Riferimento

- Direct Acyl Substitution of Carboxylic Acids: A Chemoselective O- to N-Acyl Migration in the Traceless Staudinger Ligation, Chemistry - A European Journal, 2012, 18(45), 14444-14453

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Raw materials

- Ethyl 2-Azidoacetate

- Glycine, N-[1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl]-, methyl ester

- N-[(1,1-Dimethylethoxy)carbonyl]glycyl-D-proline methyl ester

- D-Proline

- (R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Preparation Products

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Letteratura correlata

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

96193-26-9 ((8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione) Prodotti correlati

- 16395-58-7(N-Acetyl-L-prolinamide)

- 60675-77-6(Big Gastrin I Human)

- 102767-28-2(Levetiracetam)

- 33996-58-6(Etiracetam)

- 1330763-44-4(Racemic-(3aR,5S,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid)

- 1087792-20-8(3-chloro-5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazole)

- 2153851-15-9(1-(3-methoxy-3-methylbutyl)azetidin-2-ylmethanamine)

- 2228144-62-3(3-(1-ethenyl-1H-pyrazol-4-yl)-3-methylbutan-1-amine)

- 1026230-71-6(N'-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide)

- 2137549-84-7(Spiro[bicyclo[2.2.1]heptane-2,2'-[1,5]oxazinane]-6'-one)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:96193-26-9)(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Purezza:99%

Quantità:1g

Prezzo ($):158.0